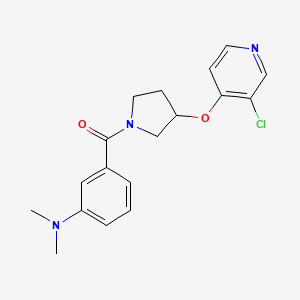![molecular formula C21H17ClF3NO4 B2479504 3-(4-chlorophenyl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 307507-07-9](/img/structure/B2479504.png)
3-(4-chlorophenyl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one: is a synthetic organic compound belonging to the class of flavonoids. This compound is characterized by its complex structure, which includes a chromenone core, a trifluoromethyl group, and a morpholinylmethyl substituent. It is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Attachment of the Morpholinylmethyl Group: The morpholinylmethyl group can be attached through a nucleophilic substitution reaction involving morpholine and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or quinone derivative.
Reduction: The chromenone core can be reduced to form a dihydro derivative.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketone or quinone derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets such as enzymes and receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Preliminary studies suggest it may have anti-inflammatory, antioxidant, and anticancer properties, although further research is needed to confirm these activities.
Industry
In industry, this compound can be used in the development of new materials and chemical products. Its unique chemical properties make it suitable for applications in fields such as pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(4-chlorophenyl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, and signaling pathways. For example, its hydroxyl group may participate in hydrogen bonding with biological macromolecules, while the trifluoromethyl group may enhance its lipophilicity and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one: Lacks the morpholinylmethyl group.
3-(4-chlorophenyl)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one: Lacks the morpholinyl group.
3-(4-chlorophenyl)-7-hydroxy-8-[(piperidin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one: Contains a piperidinylmethyl group instead of a morpholinylmethyl group.
Uniqueness
The presence of the morpholinylmethyl group in 3-(4-chlorophenyl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one distinguishes it from similar compounds. This group may confer unique biological activities and chemical reactivity, making it a compound of interest for further research and development.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3NO4/c22-13-3-1-12(2-4-13)17-18(28)14-5-6-16(27)15(11-26-7-9-29-10-8-26)19(14)30-20(17)21(23,24)25/h1-6,27H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOTWLNPIAORCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=C(C=C4)Cl)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
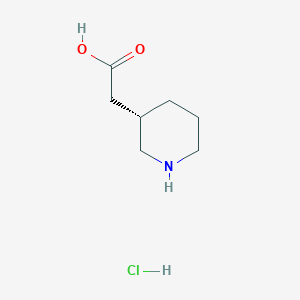
![ethyl 1-(4-methylphenyl)-4-{[(4-methylphenyl)methyl]amino}-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2479423.png)
![2,2,2-trifluoro-N-{4-[(trifluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2479424.png)
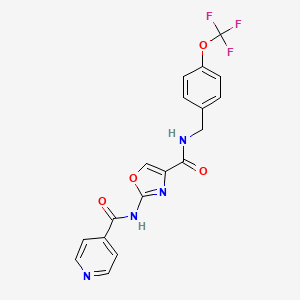
![3-bromo-N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2479426.png)
![1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2479427.png)
![3-(4-methoxyphenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]propanamide](/img/structure/B2479428.png)
![1,1-Dimethyl-3-[1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl]urea](/img/structure/B2479430.png)
![1-[(1S,2S)-2-methylcyclopropyl]ethanone](/img/structure/B2479431.png)
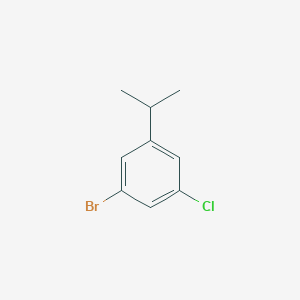
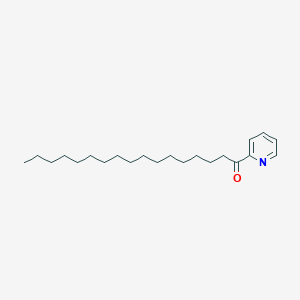
![N-cyclopropyl-1-{[(3-ethylphenyl)carbamoyl]methyl}-2-oxo-1,2-dihydroquinoxaline-6-carboxamide](/img/structure/B2479437.png)
![4-cyano-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2479438.png)
